

Application Notes and Protocols for Combining BI 7446 with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI 7446

Cat. No.: B12386010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, preclinical data, and experimental protocols for combining the potent STING (Stimulator of Interferon Genes) agonist, **BI 7446** (also known as BI 1387446), with checkpoint inhibitors, such as anti-PD-1 antibodies. This combination therapy aims to leverage the innate immune-stimulating properties of **BI 7446** to enhance the efficacy of checkpoint blockade in cancer treatment.

Introduction

BI 7446 is a potent cyclic dinucleotide (CDN)-based STING agonist that activates all five human STING variants.[1][2] Activation of the STING pathway in tumor-infiltrating immune cells, particularly dendritic cells (DCs), triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This leads to enhanced antigen presentation, priming of tumor-specific T cells, and a more robust anti-tumor immune response, effectively turning immunologically "cold" tumors into "hot" tumors.

Checkpoint inhibitors, such as antibodies targeting PD-1 or its ligand PD-L1, have revolutionized oncology by releasing the brakes on the adaptive immune system. However, a significant portion of patients do not respond to monotherapy, often due to a lack of pre-existing T-cell infiltration in the tumor microenvironment.

The combination of **BI 7446** with a checkpoint inhibitor is a promising strategy to overcome this resistance. By initiating a potent innate immune response, **BI 7446** can create an inflamed

tumor microenvironment, making it more susceptible to the effects of checkpoint blockade. Preclinical studies have shown that the combination of a STING agonist with an anti-PD-1 antibody results in enhanced tumor regression and improved survival in syngeneic mouse models.[3][4] This has led to the initiation of a first-in-human Phase I clinical trial (NCT04147234) evaluating BI 1387446 alone and in combination with the anti-PD-1 antibody ezabenzimab (BI 754091) in patients with advanced solid tumors.[3][4]

Data Presentation

The following tables summarize representative preclinical data from studies evaluating the combination of STING agonists with checkpoint inhibitors in various syngeneic mouse tumor models. While specific quantitative data for the **BI 7446**-ezabenzimab combination from published preclinical studies is limited, the data presented below from analogous studies illustrate the expected synergistic effects.

Table 1: In Vivo Efficacy of STING Agonist and Anti-PD-1/PD-L1 Combination Therapy in Murine Cancer Models

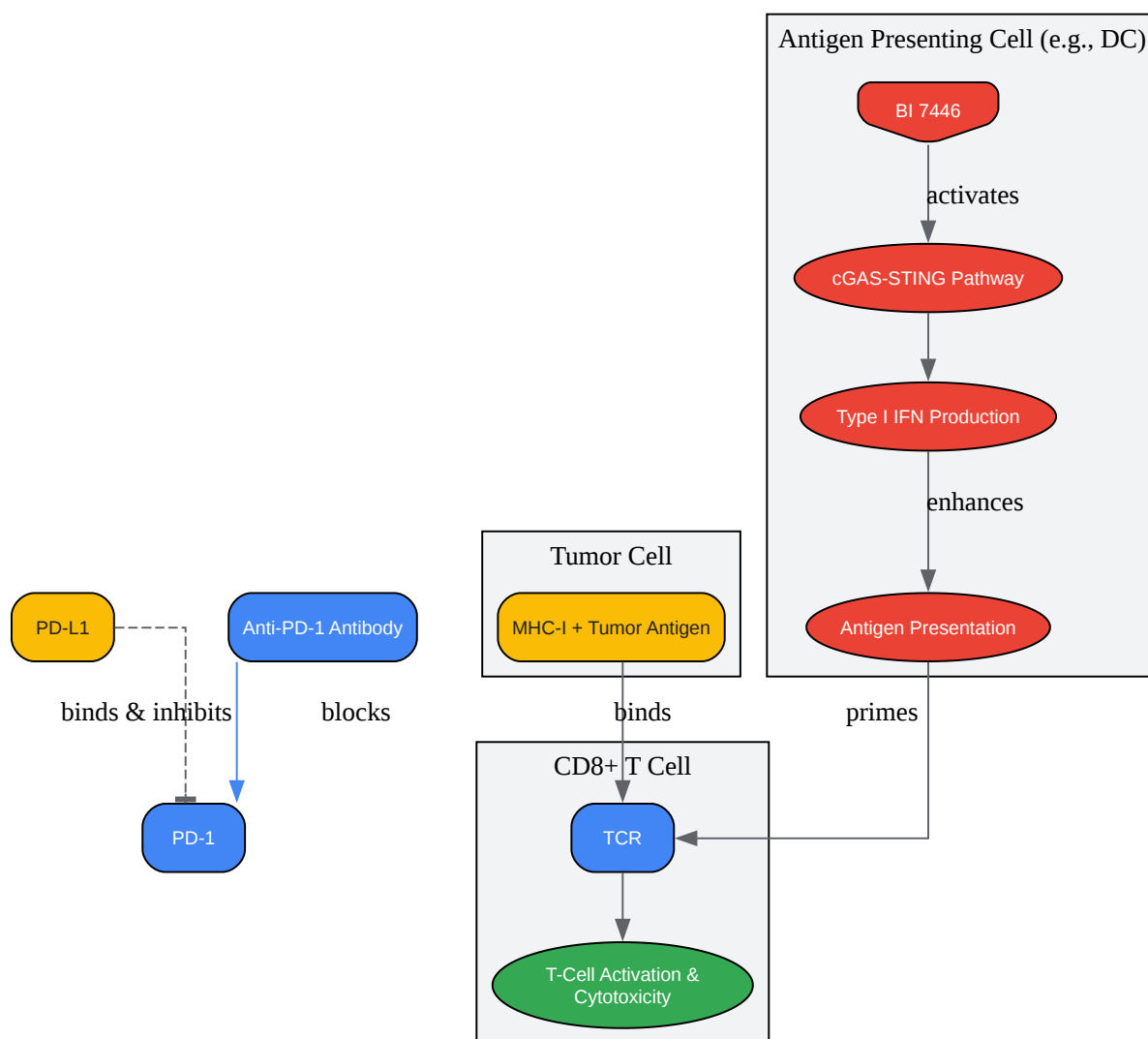
Tumor Model	Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)	Reference
MC38 Colon Adenocarcinoma	Vehicle	0	0	[5]
Anti-PD-1	33	Not Reported	[5]	
STING Agonist	16	Not Reported	[5]	
STING Agonist + Anti-PD-1	51	Not Reported	[5]	
B16-F10 Melanoma	Vehicle	0	0	General representation
Anti-PD-1	~10	0	General representation	
STING Agonist	~25	0	General representation	
STING Agonist + Anti-PD-1	~70	~20	General representation	
CT26 Colon Carcinoma	Vehicle	0	0	[6]
Anti-PD-1	Not Reported	0	[6]	
STING Agonist (BMS-986301)	Not Reported	Not Reported	[6]	
STING Agonist + Anti-PD-1	Not Reported	80 (injected and noninjected tumors)	[6]	

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) Following Combination Therapy

Tumor Model	Treatment Group	CD8+ T Cells (% of CD45+ cells)	CD4+ T Cells (% of CD45+ cells)	NK Cells (% of CD45+ cells)	Reference
MC38 Colon Adenocarcinoma	Vehicle	Low	Moderate	Low	[5]
Anti-PD-1	Increased	Increased	Increased		
STING Agonist + Anti-PD-1	Significantly Increased	Significantly Increased	Significantly Increased		
Lewis Lung Carcinoma	Vehicle	Low	Low	Not Reported	General representation
Anti-PD-1	Moderate	Moderate	Not Reported	General representation	
STING Agonist + Anti-PD-1	High	High	Not Reported	General representation	

Signaling Pathways and Experimental Workflow

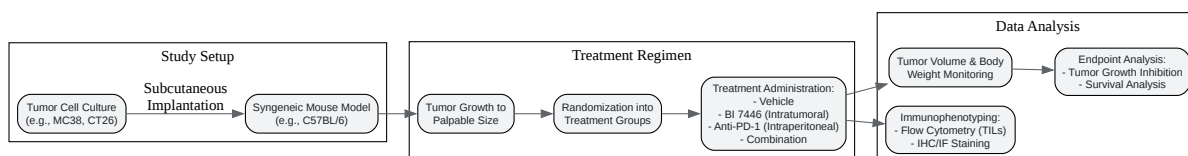
Signaling Pathway of BI 7446 and Anti-PD-1 Combination



[Click to download full resolution via product page](#)

Caption: Combined signaling of **BI 7446** and anti-PD-1 antibody.

Experimental Workflow for Preclinical Evaluation



[Click to download full resolution via product page](#)

Caption: Preclinical workflow for evaluating **BI 7446** and anti-PD-1.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **BI 7446** in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

- Syngeneic tumor cells (e.g., MC38, CT26, B16-F10)
- 6-8 week old female C57BL/6 or BALB/c mice
- **BI 7446** (lyophilized powder)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Sterile PBS
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)

- Penicillin/Streptomycin
- Trypsin-EDTA
- Syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Cell Culture and Implantation:
 - Culture tumor cells in appropriate medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
 - Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend at a concentration of 1×10^6 cells/100 μ L in sterile PBS.
 - Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Monitoring and Treatment Initiation:
 - Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 50-100 mm^3 , randomize mice into treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle (PBS)
 - Group 2: **BI 7446**
 - Group 3: Anti-PD-1 antibody
 - Group 4: **BI 7446** + Anti-PD-1 antibody
- Drug Preparation and Administration:

- **BI 7446:** Reconstitute lyophilized **BI 7446** in sterile PBS to the desired stock concentration. On the day of treatment, dilute to the final concentration for intratumoral (i.t.) injection. A typical dose might range from 10-50 µg per mouse in a volume of 20-50 µL. Administer i.t. on days 0, 3, and 6 post-randomization.
- Anti-PD-1 Antibody: Dilute the anti-PD-1 antibody in sterile PBS. A typical dose is 100-200 µg per mouse. Administer via intraperitoneal (i.p.) injection twice weekly, starting on day 0.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight every 2-3 days until the tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).
 - Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
 - For survival studies, monitor mice until they meet euthanasia criteria (e.g., tumor size, ulceration, significant body weight loss) and plot Kaplan-Meier survival curves.

Protocol 2: Immunophenotyping of the Tumor Microenvironment

This protocol describes the analysis of immune cell infiltrates in tumors from treated mice.

Materials:

- Tumors from euthanized mice (from Protocol 1)
- RPMI-1640 medium
- Collagenase D
- DNase I
- FACS buffer (PBS with 2% FBS)
- Red Blood Cell Lysis Buffer

- Fc block (anti-CD16/CD32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1)
- Flow cytometer

Procedure:

- Tumor Dissociation:
 - Excise tumors and place them in cold RPMI-1640.
 - Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with gentle agitation.
 - Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Cell Staining:
 - Wash the cells with FACS buffer and centrifuge.
 - If necessary, lyse red blood cells using RBC Lysis Buffer.
 - Block Fc receptors with Fc block for 10-15 minutes on ice.
 - Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to quantify the populations of different immune cells within the tumor microenvironment (gating on CD45+ cells).

Conclusion

The combination of the STING agonist **BI 7446** with checkpoint inhibitors represents a rational and promising approach to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical rationale is strong, and the ongoing clinical trials will provide crucial insights into the safety and efficacy of this combination in cancer patients. The protocols provided here offer a framework for researchers to further investigate this and similar combination immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of BI 7446: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Combining BI 7446 with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386010#combining-bi-7446-with-checkpoint-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com